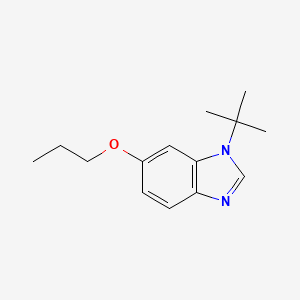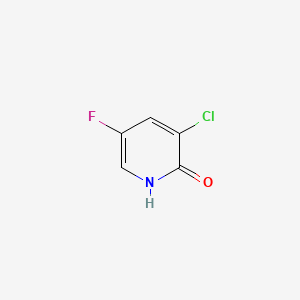
Di-n-propyl phtalate-d4
Vue d'ensemble
Description
Di-n-propyl phthalate-d4 is a phthalate metabolite of Di-n-butyl phthalate degradation with potential genotoxic effect . It is a phthalate ester that is the dipropyl ester of benzene-1,2-dicarboxylic acid . It is a natural product found in Eleutherococcus sessiliflorus .
Molecular Structure Analysis
The molecular formula of Di-n-propyl phthalate-d4 is C14H18O4 . The molecular weight is 254.31 g/mol . The InChI string is InChI=1S/C14H18O4/c1-3-9-17-13 (15)11-7-5-6-8-12 (11)14 (16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3 . The Canonical SMILES string is CCCOC (=O)C1=CC=CC=C1C (=O)OCCC .
Physical and Chemical Properties Analysis
Di-n-propyl phthalate-d4 is a colorless liquid . The density is 1.1±0.1 g/cm3 . The boiling point is 317.3±10.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.9±3.0 kJ/mol . The index of refraction is 1.503 . The molar refractivity is 68.3±0.3 cm3 . The topological polar surface area is 52.6 Ų . The polarizability is 27.1±0.5 10-24 cm3 . The molar volume is 231.2±3.0 cm3 .
Applications De Recherche Scientifique
Étalon Analytique
Le Di-n-propyl phtalate-d4 est utilisé comme étalon analytique dans diverses recherches scientifiques . Il convient à des techniques telles que la chromatographie liquide haute performance (CLHP) et la chromatographie en phase gazeuse (CPG) .
Plastifiants et Additifs Polymérisés
Ce composé est utilisé pour fabriquer des plastifiants et des additifs polymères . Les plastifiants sont des substances ajoutées aux matériaux pour augmenter leur plasticité ou leur flexibilité. Les additifs polymères sont des substances ajoutées aux polymères pour améliorer leurs propriétés.
Réactifs Chimiques et Intermédiaires Organiques
Le this compound est également utilisé comme réactif chimique et intermédiaire organique . Les réactifs chimiques sont des substances ou des composés qui sont ajoutés à un système pour provoquer une réaction chimique ou tester si une réaction se produit. Les intermédiaires organiques sont des composés qui sont formés dans les étapes entre le(s) réactif(s) et le(s) produit(s) dans une réaction chimique.
Contamination Environnementale et Études Toxicologiques
Les phtalates, y compris le this compound, sont connus pour leur contamination environnementale et leurs effets toxicologiques . Ils sont souvent étudiés pour leur impact sur l'environnement et leurs risques potentiels pour la santé.
Évaluations des Risques Écotoxicologiques
Ce composé est utilisé dans les évaluations des risques écotoxicologiques . Ces évaluations évaluent les effets nocifs potentiels des substances chimiques sur les systèmes écologiques.
Effets Adjuvants dans les Études Immunologiques
Les phtalates à chaînes alkyles courtes, telles que le this compound, ont des effets adjuvants dans les études immunologiques . Ils sont associés à une circulation accrue de certaines substances dans ces études
Mécanisme D'action
Target of Action
Di-n-propyl phthalate-d4 is a deuterium-labeled version of Dipropyl phthalate The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes require further investigation.
Biochemical Pathways
It is known that the compound interacts with its targets, potentially affecting various biochemical pathways . The specifics of these pathways and their downstream effects require further investigation.
Safety and Hazards
Di-n-propyl phthalate-d4 is moderately toxic by the intraperitoneal route . It has experimental reproductive effects . It is an irritant . It is combustible when exposed to heat and flame . When heated to decomposition, it emits acrid smoke and irritating fumes . It is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .
Analyse Biochimique
Biochemical Properties
Di-n-propyl phthalate-d4 plays a significant role in biochemical reactions, particularly in the study of phthalate metabolism and environmental contamination. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of monoesters and alcohols. These interactions are crucial for understanding the metabolic pathways and potential toxic effects of phthalates in biological systems .
Cellular Effects
Di-n-propyl phthalate-d4 has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that exposure to di-n-propyl phthalate-d4 can lead to changes in the expression of genes involved in detoxification and stress response pathways. Additionally, it can disrupt cellular metabolism by interfering with the normal function of mitochondria, leading to altered energy production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of di-n-propyl phthalate-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Di-n-propyl phthalate-d4 can bind to nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism and inflammation. This binding can lead to the activation or inhibition of these receptors, resulting in altered gene expression and subsequent changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of di-n-propyl phthalate-d4 can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that di-n-propyl phthalate-d4 is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various metabolites. Long-term exposure to di-n-propyl phthalate-d4 in in vitro and in vivo studies has been associated with persistent changes in cellular function, including altered gene expression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of di-n-propyl phthalate-d4 vary with different dosages in animal models. At low doses, di-n-propyl phthalate-d4 may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. Studies have shown that high doses of di-n-propyl phthalate-d4 can cause reproductive toxicity, liver damage, and disruptions in endocrine function. These effects are dose-dependent, with higher doses leading to more severe outcomes .
Metabolic Pathways
Di-n-propyl phthalate-d4 is involved in several metabolic pathways, including those mediated by esterases and other enzymes. Upon entering the body, di-n-propyl phthalate-d4 is hydrolyzed by esterases to form monoesters and alcohols, which can further undergo oxidation and conjugation reactions. These metabolic pathways are essential for the detoxification and elimination of di-n-propyl phthalate-d4 from the body. Additionally, the presence of di-n-propyl phthalate-d4 can affect metabolic flux and metabolite levels, leading to changes in overall metabolic homeostasis .
Transport and Distribution
Di-n-propyl phthalate-d4 is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of di-n-propyl phthalate-d4 within tissues is influenced by its chemical properties, such as lipophilicity and molecular size, which determine its ability to penetrate cell membranes and accumulate in certain tissues .
Subcellular Localization
The subcellular localization of di-n-propyl phthalate-d4 is critical for its activity and function. Di-n-propyl phthalate-d4 can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interfere with mitochondrial function and energy production. Understanding the subcellular localization of di-n-propyl phthalate-d4 is essential for elucidating its mechanisms of action and potential toxic effects .
Propriétés
IUPAC Name |
dipropyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHNKCZKNAJROC-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC)C(=O)OCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746775 | |
| Record name | Dipropyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-29-0 | |
| Record name | Dipropyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


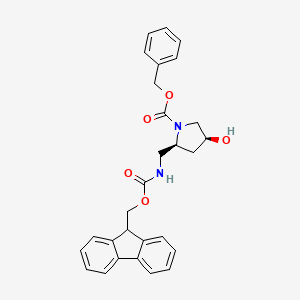
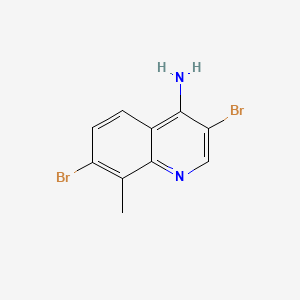
![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)
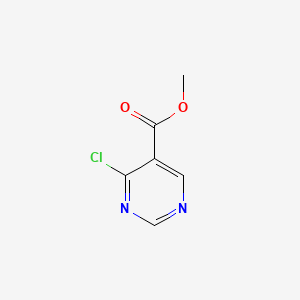
![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)
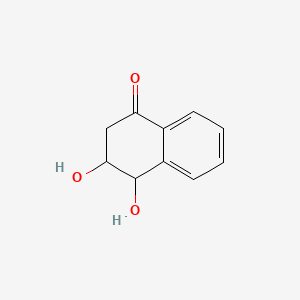
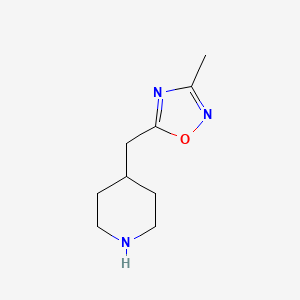
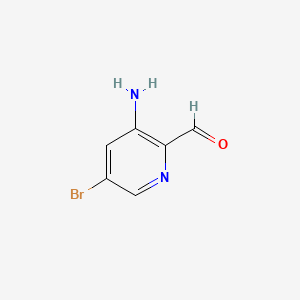
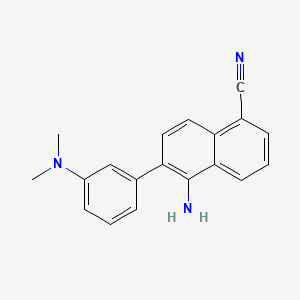
![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)
![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)
